molecular formula C10H12O3 B11522960 (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one

(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one

Cat. No.: B11522960
M. Wt: 180.20 g/mol
InChI Key: KXGKDYVPFWTTGA-AATRIKPKSA-N
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Description

(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one is an organic compound that features a furan ring, a hydroxy group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the furan ring is introduced through a nucleophilic addition to an enone precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The enone moiety can be reduced to form saturated alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Formation of (1E)-1-(furan-2-yl)-4-oxopent-1-en-3-one.

    Reduction: Formation of (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpentanol.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one exerts its effects involves interactions with specific molecular targets. The hydroxy group and the furan ring play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one: shares similarities with other furan-containing compounds such as furan-2-carbaldehyde and 2-furyl methyl ketone.

    Unique Features:

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(E)-1-(furan-2-yl)-4-hydroxy-4-methylpent-1-en-3-one

InChI

InChI=1S/C10H12O3/c1-10(2,12)9(11)6-5-8-4-3-7-13-8/h3-7,12H,1-2H3/b6-5+

InChI Key

KXGKDYVPFWTTGA-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C(=O)/C=C/C1=CC=CO1)O

Canonical SMILES

CC(C)(C(=O)C=CC1=CC=CO1)O

Origin of Product

United States

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